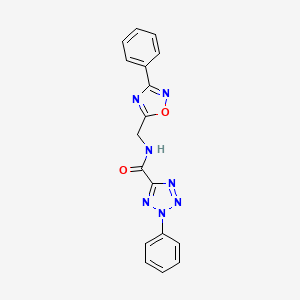
3-chloro-N-(3-morpholinopropyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-morpholinopropyl)pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the third position and an amine group at the fourth position, which is further substituted with a 3-morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine.
Nucleophilic Substitution: The 4-chloropyridine undergoes nucleophilic substitution with 3-morpholinopropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-morpholinopropyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-(3-morpholinopropyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloropyridine: A simpler analog with a chlorine atom at the fourth position.
3-morpholinopropylamine: A related compound with a morpholine ring and a propylamine group.
N-(3-morpholinopropyl)pyridin-4-amine: A similar compound without the chlorine substitution.
Uniqueness
3-chloro-N-(3-morpholinopropyl)pyridin-4-amine is unique due to the combination of the chlorine atom and the 3-morpholinopropyl group, which can confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(3-morpholin-4-ylpropyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-11-10-14-4-2-12(11)15-3-1-5-16-6-8-17-9-7-16/h2,4,10H,1,3,5-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZKTCETNCURO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)

![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)
![[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine](/img/structure/B2390630.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole](/img/structure/B2390635.png)
![2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2390638.png)
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)
